(6alpha,11beta)-6,9-difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
, is a complex organic molecule with the molecular formula C21H26F2O5
. It has a molecular weight of 396.43 . The compound is a white to yellow solid . 1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1
. This code provides a detailed description of the molecular structure, including the stereochemistry of the molecule.
6alpha,9alpha-Difluoroprednisolone 17-Acetate, also known as difluprednate, is a synthetic corticosteroid that exhibits anti-inflammatory and immunosuppressive properties. It is commonly used in ophthalmology for the treatment of inflammation and pain associated with ocular surgery. The compound is characterized by the presence of fluorine atoms at the 6 and 9 positions of the prednisolone structure, which enhances its pharmacological activity compared to other corticosteroids.
Difluprednate is synthesized from prednisolone, a naturally occurring corticosteroid. The modifications involve the introduction of fluorine atoms, which significantly alter the compound's biological activity and pharmacokinetics.
6alpha,9alpha-Difluoroprednisolone 17-Acetate falls under the category of synthetic corticosteroids. These compounds are derivatives of natural corticosteroids and are primarily used for their anti-inflammatory effects.
The synthesis of 6alpha,9alpha-Difluoroprednisolone 17-Acetate involves several key steps:
The synthesis can be represented by reactions involving intermediates derived from prednisolone, where specific conditions are maintained to achieve stereoselective outcomes in fluorination and acetylation processes .
The molecular formula for 6alpha,9alpha-Difluoroprednisolone 17-Acetate is , with a molecular weight of approximately 438.46 g/mol. The structure features:
The compound has defined stereocenters contributing to its biological activity. The stereochemistry plays a crucial role in its interaction with glucocorticoid receptors .
The primary chemical reactions involving 6alpha,9alpha-Difluoroprednisolone 17-Acetate include:
Reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity .
6alpha,9alpha-Difluoroprednisolone 17-Acetate exerts its effects by binding to glucocorticoid receptors in target tissues. This binding leads to:
The compound's enhanced potency is attributed to its structural modifications, which improve receptor affinity compared to non-fluorinated corticosteroids .
Relevant data indicates that these properties facilitate its use in therapeutic formulations .
6alpha,9alpha-Difluoroprednisolone 17-Acetate is primarily used in:
Its efficacy in reducing postoperative inflammation makes it a valuable tool in clinical settings .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3